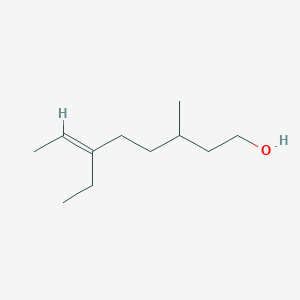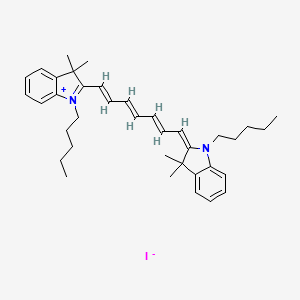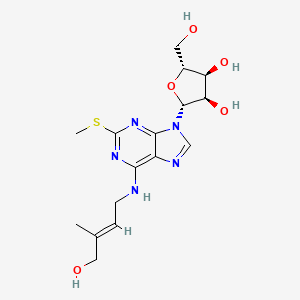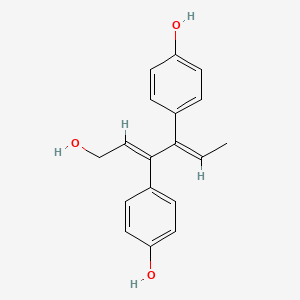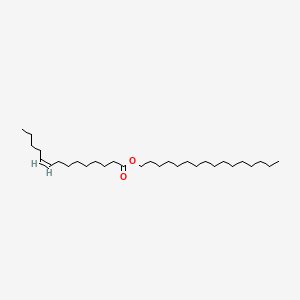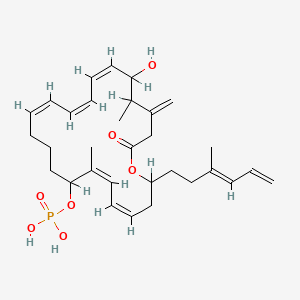
Isoglobotrihexosylceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hexacosanoylisoglobotriaosyl ceramide is the N-hexacosanoyl derivative of isoglobotriaosyl ceramide. It has a role as an antigen.
Applications De Recherche Scientifique
Stimulation of iNKT Cells : iGb3 is an endogenous antigen that stimulates iNKT cells to release T helper 1 (Th1) and Th2 cytokines. Th1 cytokines are associated with antitumor and antiviral responses, while Th2 cytokines are linked with the amelioration of autoimmune diseases. However, iGb3 is a relatively weak agonist compared to exogenous alpha-galactosylceramide. Research indicates that modifying the ceramide moiety of iGb3 can enhance its stimulatory activity and influence the balance of Th1 and Th2 cytokine release. For instance, HO-iGb3 has been found to be more effective in stimulating iNKT cells at lower concentrations compared to iGb3 (Xia et al., 2007).
Role in Immune Responses : Studies have shown that the NKT cell TCR repertoire can accommodate structural modifications to iGb3, suggesting a broad potential for recognizing variations in iGb3-based glycolipids. This adaptability might be relevant in the discovery of new NKT cell ligands within mammalian glycosphingolipids. iGb3's role in immune responses extends to the recognition of its variants by iNKT cells, indicating a significant role in modulating immune activities (Cameron et al., 2022).
Impact on Human Immunity : It's important to note that the role of iGb3 in human NKT-cell biology is complex. Humans lack iGb3 synthase, a key enzyme for iGb3 synthesis, which has led to conflicting reports regarding iGb3-dependent human iNKT-cell activation. Additionally, the structure of the CD1d protein in humans is different from that in mice, affecting the antigenicity of iGb3 and its interaction with human NKT cells (Sanderson et al., 2013).
Synthesis and Modification : Research has also focused on the synthesis of iGb3 and its analogues, looking at how changes to the lipid tail or terminal sugar residue can influence iNKT cell activity. Efficient and divergent synthetic routes have been developed to access iGb3 analogues for further exploration of structure-activity relationships (Cheng et al., 2014).
Potential Applications in Xenotransplantation : The absence of iGb3 in certain genetically modified pigs (specifically, α1,3galactosyltransferase knock-out pigs) has implications for xenotransplantation, as iGb3 represents a form of the Galα(1,3)Gal xenoepitope. Understanding the role and presence of iGb3 in different species can aid in the development of more compatible xenotransplantation methods (Puga Yung et al., 2012).
Propriétés
Formule moléculaire |
C62H117NO18 |
|---|---|
Poids moléculaire |
1164.6 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |
InChI |
InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |
Clé InChI |
JMENXJYBCQFIRK-KRJDXUSZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonymes |
iGb3 ceramide isoglobotrihexosylceramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



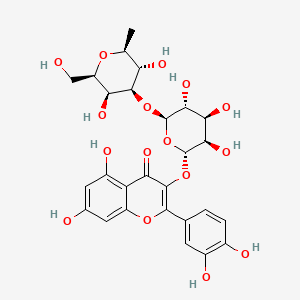
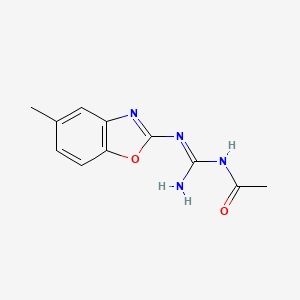
![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)

